Deschloro Amlodipine

HPLC impurity profiling USP pharmacopeial methods stability-indicating assays

Analytical QC labs require precise impurity markers for amlodipine besylate release testing. Substituting other dihydropyridines fails USP/EP specificity requirements (RRT 0.70 vs. amlodipine). - Essential for: ANDA filing, system suitability, forced degradation studies (ICH Q2(R1)) - Characterized: HPLC >95%, NMR/MS identity, residual solvent analysis - Traceable to USP/EP primary standards - SAR control compound: des-halogen analog (XLogP3 2.4 vs. 3.0)

Molecular Formula C20H26N2O5
Molecular Weight 374.4 g/mol
Cat. No. B13411141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloro Amlodipine
Molecular FormulaC20H26N2O5
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)COCCN
InChIInChI=1S/C20H26N2O5/c1-4-27-20(24)18-15(12-26-11-10-21)22-13(2)16(19(23)25-3)17(18)14-8-6-5-7-9-14/h5-9,17,22H,4,10-12,21H2,1-3H3
InChIKeyPEBXGLALMHVYPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deschloro Amlodipine Overview


Deschloro Amlodipine (CAS 88150-52-1) is a dihydropyridine derivative and the des‑chloro structural analog of the well‑established L‑type calcium channel blocker amlodipine [1]. It is primarily encountered and supplied as a pharmacopeial impurity reference standard, arising during the synthesis or degradation of amlodipine besylate [2]. Its molecular formula is C₂₀H₂₆N₂O₅ (MW 374.4), and it lacks the 2‑chlorophenyl substituent that is present in the parent drug molecule [3]. This structural deletion markedly alters its chromatographic behavior, lipophilicity, and calcium‑channel binding properties relative to amlodipine, making it a critical compound for analytical method development, ANDA impurity profiling, and structure‑activity relationship (SAR) studies in cardiovascular research.

Primary Use
Pharmacopeial impurity reference standard for amlodipine besylate ANDA and QC testing
Analytical Fit
Unique HPLC retention (RRT 0.70) enables baseline resolution from parent drug and adjacent impurities
Regulatory Context
Designated impurity in EP amlodipine besilate monograph; traceable to USP/EP primary standards

Deschloro Amlodipine Non‑Substitutability


Deschloro Amlodipine cannot be interchanged with amlodipine or other dihydropyridine calcium channel blockers because the absence of the 2‑chlorophenyl group produces a unique chromatographic fingerprint and distinct receptor‑binding profile that are essential for validated impurity testing and SAR interpretation [1]. Simple replacement with amlodipine would fail to achieve the baseline separation required by USP/EP monographs (the des‑chloro impurity elutes with a relative retention time of 0.70 versus amlodipine), while substitution with other amlodipine‑related compounds (e.g., impurity A, B, C, D) would give different relative retention times and resolution values, compromising specificity, linearity, and system suitability in stability‑indicating methods [2]. The quantitative evidence below demonstrates exactly where and how Deschloro Amlodipine is non‑substitutable.

!
Amlodipine cannot replace deschloro impurity – the parent drug elutes at a different RRT and lacks resolution from the des‑chloro peak required by USP.
!
Other amlodipine impurities (A, B, C, RC F) each have distinct RRT values; substitution would alter system suitability and linearity.
!
Non-pharmacopeial or uncharacterized impurity standards lack certificate of analysis traceable to USP/EP; regulatory filings may be compromised.

Deschloro Amlodipine Differentiation Evidence


HPLC Retention Time & USP Resolution

In a validated USP stability‑indicating HPLC method using a core‑shell C18 column (100 mm × 4.6 mm; 2.6 µm), Deschloro Amlodipine elutes at 5.1 min with a relative retention time (RRT) of 0.70 versus amlodipine (RT 7.3 min, RRT 1.0) [1]. The USP resolution between Deschloro Amlodipine and its nearest eluting impurity (RC F, RT 5.6 min) is 2.5, while the resolution between Deschloro Amlodipine and amlodipine is 7.9 [2]. This explicitly confirms that Deschloro Amlodipine is fully resolved from both the parent drug and adjacent process impurities under pharmacopeial conditions, a requirement that no other amlodipine impurity can fulfill because each impurity has a unique RRT/resolution pair.

HPLC Resolution
Head‑to‑head
Deschloro RRT 0.70 vs amlodipine 1.0; resolution 7.9
Confirms required baseline separation for system suitability
Core‑shell C18, 237 nm; method achieves all impurity resolution within 15 min
HPLC impurity profiling USP pharmacopeial methods stability-indicating assays

Structural Impact on Lipophilicity

Deschloro Amlodipine differs from amlodipine by the replacement of the 2‑chlorophenyl substituent with an unsubstituted phenyl ring [1]. This structural change reduces the computed partition coefficient (XLogP3) to 2.4 for Deschloro Amlodipine, compared with a reported experimental logP of approximately 3.0 for amlodipine [2][3]. The lower lipophilicity correlates directly with the earlier elution observed in reversed‑phase HPLC and is consistent with the decreased hydrophobic interaction predicted for the des‑chloro analog. The removal of the chlorine atom also eliminates a potential site for metabolic oxidation and photodegradation, although direct comparative stability data remain limited.

Lipophilicity Shift
Computed property
XLogP3 2.4 (deschloro) vs ~3.0 (amlodipine)
Lower logP correlates with earlier HPLC elution; guides QSRR studies
Structural removal of chlorine atom eliminates key pharmacophore
structure‑activity relationship physicochemical properties chromatographic prediction

USP/EP Regulatory Reference Standard

Deschloro Amlodipine is listed as a specified impurity in the European Pharmacopoeia (Ph. Eur.) amlodipine besilate monograph and is referenced as Amlodipine USP Related Compound [1]. Commercial reference standard suppliers explicitly provide traceability against USP and EP primary standards, with full characterization data compliant with regulatory guidelines (ICH Q2) [2]. This pharmacopeial designation means that no alternative compound—whether amlodipine itself, another dihydropyridine calcium channel blocker, or a different amlodipine impurity—can serve as a substitute for system suitability testing, impurity quantification, or forced degradation peak identification in a regulatory submission.

Regulatory Status
Supporting evidence
EP specified impurity; Amlodipine USP Related Compound
Exact standard required for ANDA impurity profiling
Traceable certificate of analysis against primary pharmacopeial standards
pharmacopeial impurity standard regulatory ANDA filing quality control

Purity and Stability Profile

Reputable suppliers such as BOC Sciences provide Deschloro Amlodipine with a purity specification of >95% (HPLC), supplied as a white to off‑white solid, soluble in chloroform and methanol, and stored at ‑20°C for long‑term stability . While no direct head‑to‑head forced degradation data for isolated Deschloro Amlodipine are publicly available from non‑excluded sources, the parent USP method demonstrates that the compound is stable under routine analytical conditions and remains well‑resolved from amlodipine and other degradation products after acid, base, oxidative, thermal, and photolytic stress [1]. This stability profile supports its use as a reliable reference material in validated stability‑indicating methods.

Purity & Stability
Cross‑study comparable
>95% (HPLC); white solid; stable at −20°C
Meets ICH Q2(R1) impurity standard requirements for limit tests
Resolved from degradation products under stress conditions per USP method
impurity reference standard method validation high‑purity compound

Calcium Channel Binding Affinity

Although direct comparative binding data for Deschloro Amlodipine are not available in PubMed‑indexed primary research papers, the well‑characterized structure‑activity relationship of the amlodipine series indicates that the 2‑chlorophenyl substituent is a key pharmacophore for L‑type calcium channel affinity [1]. Amlodipine exhibits an IC₅₀ of approximately 15‑30 nM at L‑type calcium channels, and the des‑chloro analog is expected to show reduced potency due to loss of the hydrophobic chlorine‑mediated interaction with the channel binding site [2]. One non‑peer‑reviewed source reports a calcium channel binding IC₅₀ of 15 nM for Deschloro Amlodipine and >10,000 nM for amlodipine, which is inconsistent with the established SAR and likely represents a data entry error or mis‑assignment; this value cannot be relied upon for procurement decisions. Researchers interested in the intrinsic pharmacological activity of the des‑chloro species should consider it a lower‑affinity tool compound for probing the contribution of the 2‑chlorophenyl group to channel binding.

Ca²⁺ Channel Binding
Class‑level inference
No peer‑reviewed IC₅₀; SAR predicts lower affinity than amlodipine
Intended for SAR control; confirmatory assays needed
Unverified data entries exist; procurement decisions should rely on empirical testing
calcium channel blocker SAR dihydropyridine pharmacology receptor binding

Deschloro Amlodipine Application Scenarios


ANDA Impurity Profiling & Method Validation

Deschloro Amlodipine is the definitive reference standard for identifying and quantifying the des‑chloro impurity in amlodipine drug substance and finished dosage forms. The validated USP HPLC method uses its unique retention time (5.1 min) and resolution from amlodipine (7.9) to achieve specificity [1]. Generic pharmaceutical manufacturers must acquire this exact compound to perform system suitability testing, forced degradation peak identification, and quantitative impurity analysis as required by ICH Q2(R1) and ANDA filing guidelines.

SAR Studies of Dihydropyridine Channel Blockers

For medicinal chemistry laboratories investigating the role of the 2‑chlorophenyl substituent in L‑type calcium channel binding, Deschloro Amlodipine serves as a critical des‑halogen control compound [2]. Its reduced lipophilicity (XLogP3 = 2.4 vs. ~3.0 for amlodipine) provides a measurable shift in partitioning that can be correlated with changes in membrane permeability and receptor occupancy [3]. Researchers should pair this compound with amlodipine in head‑to‑head binding and functional assays to quantify the contribution of the chlorine atom to channel affinity.

Stability‑Indicating HPLC Method Development

Analytical development scientists can employ Deschloro Amlodipine as a retention‑time marker and reference peak when developing new stability‑indicating HPLC methods. The USP method demonstrates that the compound remains fully resolved from amlodipine and all other process impurities under acid, base, oxidative, thermal, and photolytic stress conditions [1]. Because the des‑chloro impurity may form via a distinct degradation pathway (e.g., photolytic dehalogenation), monitoring this specific impurity is essential for understanding the degradation profile of amlodipine besylate formulations.

QC Release Testing in Amlodipine Manufacturing

Quality control laboratories in API and finished product manufacturing rely on Deschloro Amlodipine as a traceable impurity standard for batch‑release testing. The compound is directly traceable to USP and EP primary standards, and reputable vendors provide full characterization data including HPLC purity (>95%), identity confirmation (NMR, MS), and residual solvent analysis . Using a characterized, lot‑specific reference standard ensures that the des‑chloro impurity is accurately quantitated at the reporting threshold (typically 0.05‑0.10%), protecting patient safety and regulatory compliance.

Application
Selection Property
Validation Focus
ANDA impurity profiling & method validation
Pharmacopeial traceability & HPLC resolution
Method specificity & system suitability per USP
Dihydropyridine SAR studies
Des‑chloro structural control
Lipophilicity & binding affinity correlation
Stability‑indicating method development
Degradation pathway monitoring
Peak resolution under forced degradation
QC release testing
Lot‑characterized impurity standard
Accurate quantitation at reporting threshold
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